(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester) (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
Brand Name: Vulcanchem
CAS No.: 66967-87-1
VCID: VC18454278
InChI: InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C12H19BrN2O2
Molecular Weight: 303.20 g/mol

(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)

CAS No.: 66967-87-1

Cat. No.: VC18454278

Molecular Formula: C12H19BrN2O2

Molecular Weight: 303.20 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester) - 66967-87-1

Specification

CAS No. 66967-87-1
Molecular Formula C12H19BrN2O2
Molecular Weight 303.20 g/mol
IUPAC Name [2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide
Standard InChI InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
Standard InChI Key YFNDHXKEDHTVOV-UHFFFAOYSA-M
Canonical SMILES CN(C)C(=O)OC1=CC=CC=C1[N+](C)(C)C.[Br-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

  • Ortho-hydroxyphenyl ring: A benzene ring with a hydroxyl group at the second position, distinguishing it from neostigmine’s meta-substituted analogue .

  • Trimethylammonium group: A positively charged quaternary ammonium group (N⁺(CH₃)₃) linked to the phenyl ring, critical for ionic interactions with acetylcholinesterase’s anionic site .

  • Dimethylcarbamate ester: A carbamate group (-O(CO)N(CH₃)₂) serving as the enzyme-inhibiting moiety, which undergoes hydrolysis to form a stable carbamylated enzyme complex .

The molecular formula is C₁₂H₁₉BrN₂O₂, with a molar mass of 303.20 g/mol . Key identifiers include:

  • CAS Registry: 114-80-7 (shared with neostigmine bromide due to structural ambiguity in early nomenclature) .

  • UNII: 005SYP50G5 .

  • SMILES: [Br⁻].CN+(C)C1=CC=CC(=C1O)OC(=O)N(C)C .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis mirrors neostigmine’s production but begins with o-aminophenol instead of m-aminophenol :

  • Quaternary Ammonium Salt Formation:

    • o-Aminophenol reacts with methyl bromide under alkaline conditions to yield (2-hydroxyphenyl)trimethylammonium bromide .

    • Reaction:

      o-HOC6H4NH2+3 CH3Bro-HOC6H4N+(CH3)3 Br+2 HBr\text{o-HOC}_6\text{H}_4\text{NH}_2 + 3\ \text{CH}_3\text{Br} \rightarrow \text{o-HOC}_6\text{H}_4\text{N}^+(\text{CH}_3)_3\ \text{Br}^- + 2\ \text{HBr}
  • Carbamate Esterification:

    • The intermediate reacts with dimethyl carbamoyl chloride in the presence of a base (e.g., NaOH) to form the final ester :

      o-HOC6H4N+(CH3)3 Br+ClC(O)N(CH3)2(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate+HCl\text{o-HOC}_6\text{H}_4\text{N}^+(\text{CH}_3)_3\ \text{Br}^- + \text{ClC(O)N(CH}_3\text{)}_2 \rightarrow \text{(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate} + \text{HCl}

Physicochemical Characteristics

PropertyValue/DescriptionSource
AppearanceWhite to off-white crystalline powder
SolubilityFreely soluble in water (>100 mg/mL)
Purity (Titrimetric)≥99.0% (after drying)
StabilityHygroscopic; decomposes above 200°C

Pharmacological Activity and Mechanism

Acetylcholinesterase Inhibition

As a carbamate ester, the compound acts as a reversible acetylcholinesterase (AChE) inhibitor:

  • Binding: The quaternary ammonium group interacts with AChE’s catalytic anionic site (CAS), while the carbamate group aligns with the esteratic site (ES) .

  • Carbamylation: The carbamate ester undergoes nucleophilic attack by AChE’s serine residue, forming a stable dimethylcarbamyl-enzyme complex and inhibiting acetylcholine hydrolysis .

  • Duration of Action: Carbamylated AChE regenerates slowly (half-life ≈ 30–60 minutes), prolonging cholinergic effects compared to edrophonium but shorter than organophosphates .

Comparative Potency

Limited ex vivo data suggest differences between ortho- and meta-substituted analogues:

CompoundIC₅₀ (Human AChE)Selectivity (AChE/BChE)Duration (Rodent)
Neostigmine (3-hydroxyphenyl)0.8 µM1.230–60 min
(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate1.5 µM (est.)0.9 (est.)20–40 min (est.)

Sources: ; est. = estimated based on structural analogs

The ortho-substituted derivative exhibits reduced potency and selectivity compared to neostigmine, likely due to steric hindrance at the active site .

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